molecular formula C10H14BClO4 B3060271 3-Chloro-5-methoxy-4-propoxyphenylboronic acid CAS No. 2096338-66-6

3-Chloro-5-methoxy-4-propoxyphenylboronic acid

Cat. No.: B3060271
CAS No.: 2096338-66-6
M. Wt: 244.48
InChI Key: LMEZVAVDCYNFGX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-propoxyphenylboronic acid: is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-4-propoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Chloro-5-methoxy-4-propoxyphenylboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .

Industry: In the material science industry, boronic acids are used to create advanced materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to bind to specific molecules .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors. The boronic acid group can form a tetrahedral boronate complex with diols, which is crucial for its inhibitory activity against enzymes .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Chloro-4-methylphenylboronic acid

Comparison: Compared to these similar compounds, 3-Chloro-5-methoxy-4-propoxyphenylboronic acid has unique substituents that influence its reactivity and binding properties. The presence of the chloro, methoxy, and propoxy groups can enhance its solubility, stability, and specificity for certain reactions and targets .

Properties

IUPAC Name

(3-chloro-5-methoxy-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZVAVDCYNFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212795
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-66-6
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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